molecular formula C10H13P B14630337 Methyl(phenyl)(prop-2-en-1-yl)phosphane CAS No. 54807-86-2

Methyl(phenyl)(prop-2-en-1-yl)phosphane

Cat. No.: B14630337
CAS No.: 54807-86-2
M. Wt: 164.18 g/mol
InChI Key: QIPUVIYUANCTLI-UHFFFAOYSA-N
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Description

Methyl(phenyl)(prop-2-en-1-yl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(phenyl)(prop-2-en-1-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)(prop-2-en-1-yl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.

    Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, replacing one of its substituents with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl(phenyl)(prop-2-en-1-yl)phosphane has several scientific research applications, including:

    Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Medicinal Chemistry: Research explores its potential as a building block for the development of new pharmaceuticals.

    Organophosphorus Chemistry:

Mechanism of Action

The mechanism of action of methyl(phenyl)(prop-2-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating its lone pair of electrons to the metal center, thereby facilitating the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl(phenyl)(prop-2-en-1-yl)phosphane include:

  • Dimethylphenylphosphine
  • Diphenylmethylphosphine
  • Triphenylphosphine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of substituents, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of complexes it forms with metal centers, making it a valuable compound for specific catalytic applications .

Properties

CAS No.

54807-86-2

Molecular Formula

C10H13P

Molecular Weight

164.18 g/mol

IUPAC Name

methyl-phenyl-prop-2-enylphosphane

InChI

InChI=1S/C10H13P/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3

InChI Key

QIPUVIYUANCTLI-UHFFFAOYSA-N

Canonical SMILES

CP(CC=C)C1=CC=CC=C1

Origin of Product

United States

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